An In-Depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanamine: A Versatile Building Block in Medicinal and Agrochemical Research
An In-Depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanamine: A Versatile Building Block in Medicinal and Agrochemical Research
Abstract
(3-Phenyl-5-isoxazolyl)methanamine, a key heterocyclic amine, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural scaffold, featuring a phenyl-substituted isoxazole ring coupled with a reactive aminomethyl group, provides a versatile platform for the development of novel therapeutic agents and advanced agrochemicals. This technical guide offers a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and characterization of (3-Phenyl-5-isoxazolyl)methanamine. Furthermore, it delves into its significant applications in drug discovery, particularly in the development of compounds targeting neurological disorders and those with anti-inflammatory and analgesic properties, alongside its role in the creation of innovative agrochemicals. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, providing both foundational knowledge and practical insights into the utility of this important molecule.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. The incorporation of a phenyl group at the 3-position and a methanamine moiety at the 5-position of the isoxazole ring endows (3-Phenyl-5-isoxazolyl)methanamine with a unique combination of lipophilicity and reactive potential. This strategic arrangement of functional groups allows for its facile integration into more complex molecular architectures, making it a highly sought-after building block in synthetic chemistry. Researchers have successfully utilized this compound as a precursor for molecules exhibiting a broad spectrum of pharmacological activities.[1] Its application extends to the agrochemical sector, where it contributes to the development of novel pesticides and herbicides.[1]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of (3-Phenyl-5-isoxazolyl)methanamine is crucial for its effective application in research and development.
Table 1: Chemical Identity of (3-Phenyl-5-isoxazolyl)methanamine
| Identifier | Value |
| Chemical Name | (3-Phenyl-5-isoxazolyl)methanamine |
| Synonyms | 5-(Aminomethyl)-3-phenylisoxazole, (3-Phenylisoxazol-5-yl)methylamine |
| CAS Number | 54408-35-4[1][2] |
| Molecular Formula | C₁₀H₁₀N₂O[1] |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white solid[1] |
Table 2: Physicochemical Properties of (3-Phenyl-5-isoxazolyl)methanamine
| Property | Value | Source |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | 135-136 °C (at 3 Torr) | [3] |
| Solubility | Data not available in searched literature. Generally expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | - |
| pKa | Data not available in searched literature. The primary amine group suggests a basic character. | - |
| Storage Conditions | Store at 0-8°C[1] | - |
Synthesis and Characterization
General Synthetic Approaches
The formation of the 3,5-disubstituted isoxazole ring is typically achieved through 1,3-dipolar cycloaddition reactions. A common method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of (3-Phenyl-5-isoxazolyl)methanamine, a plausible route would involve the cycloaddition of benzonitrile oxide with a propargylamine derivative.
Another approach involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[4] This method is widely used for the preparation of various isoxazoline derivatives, which can be further modified to yield the desired aminomethyl isoxazole.
A one-pot multicomponent reaction has been reported for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile, which involves the reaction of malononitrile, a substituted aryl aldehyde, and hydroxylamine hydrochloride.[5] While not a direct synthesis of the target molecule, this highlights a modern and efficient approach to constructing the core isoxazole scaffold.
Spectroscopic Characterization
The structural elucidation of (3-Phenyl-5-isoxazolyl)methanamine relies on a combination of spectroscopic techniques. Although specific spectra for the target compound are not widely published, data from closely related analogs can be used for interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the isoxazole ring, and signals for the methylene and amine protons of the methanamine group. For the related compound 5-amino-3-phenylisoxazole-4-carbonitrile, aromatic protons appear as doublets at δ 7.124 and 7.884 ppm, and the amine protons as a singlet at δ 8.224 ppm.[5]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the isoxazole ring, and the aminomethyl group. In 5-amino-3-phenylisoxazole-4-carbonitrile, characteristic peaks are observed at δ 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, and 166.98 ppm.[5]
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the isoxazole ring, and C=C stretching of the phenyl ring. For related isoxazoline derivatives, C=N stretching is observed in the range of 1614-1625 cm⁻¹, and C-N stretching around 1210-1219 cm⁻¹.[4]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the isoxazole ring.
Applications in Research and Development
The utility of (3-Phenyl-5-isoxazolyl)methanamine as a chemical intermediate is well-established in both the pharmaceutical and agrochemical industries.
Pharmaceutical Applications
(3-Phenyl-5-isoxazolyl)methanamine serves as a crucial starting material for the synthesis of various pharmacologically active compounds.
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Neurological Disorders: This compound is a key intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The isoxazole scaffold is a common feature in drugs acting on the central nervous system.
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Anti-inflammatory and Analgesic Agents: Researchers have utilized this methanamine derivative to synthesize compounds with potent anti-inflammatory and analgesic properties.[1] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in inflammatory conditions such as gout.[6]
The general workflow for utilizing this building block in drug discovery is illustrated below.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (3-PHENYL-5-ISOXAZOLYL)METHANAMINE | 54408-35-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. ajrcps.com [ajrcps.com]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
